

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophenyl Ethylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrophenyl ethylcarbamate**

Cat. No.: **B042681**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Nitrophenyl ethylcarbamate**, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for its effective application.

Core Physicochemical Properties

4-Nitrophenyl ethylcarbamate is a crystalline solid, typically appearing as a pale yellow to yellowish-white powder.^[1] Its molecular structure, featuring a carbamate functional group and a 4-nitrophenyl moiety, dictates its chemical behavior and physical characteristics. The presence of the nitro group contributes to its coloration.^[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **4-Nitrophenyl ethylcarbamate**.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[2] [3]
Molecular Weight	210.19 g/mol	[2] [3]
IUPAC Name	(4-nitrophenyl) N-ethylcarbamate	[2]
CAS Number	17576-41-9	[2]
Physical State	Crystalline solid	[1]
Appearance	Pale yellow to yellowish-white	[1]
Melting Point	Data not readily available in cited literature	
Boiling Point	Data not readily available in cited literature	
Solubility	Moderately soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); limited solubility in water. [1]	
XLogP3	1.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]

Chemical Properties and Reactivity

The chemical characteristics of **4-Nitrophenyl ethylcarbamate** are primarily governed by the carbamate functional group and the electron-withdrawing nature of the 4-nitrophenyl group.

Stability: 4-Nitrophenyl carbamates, including the ethyl derivative, exhibit significant stability in acidic and neutral conditions.[\[1\]](#) This property is crucial for its application as a protecting group

in multi-step syntheses where other functional groups might be manipulated under acidic environments.

Reactivity in Basic Conditions: The compound undergoes hydrolysis in basic environments.^[1] The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing effect of the nitro substituent, which stabilizes the resulting phenolate anion.^[1] The pKa of 4-nitrophenol is approximately 7.15, facilitating deprotection under relatively mild basic conditions.^[1]

Spectroscopic Handle for Reaction Monitoring: The hydrolysis of **4-Nitrophenyl ethylcarbamate** in basic media releases the 4-nitrophenolate ion, which has a distinct yellow color and a characteristic UV-visible absorption maximum at approximately 413 nm.^[1] This feature provides a convenient method for monitoring the progress of deprotection reactions spectrophotometrically.^[1]

Experimental Protocols

General Synthesis of 4-Nitrophenyl ethylcarbamate

A common and effective method for the synthesis of **4-Nitrophenyl ethylcarbamate** involves the reaction of ethylamine with 4-nitrophenyl chloroformate in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Materials:

- Ethylamine
- 4-Nitrophenyl chloroformate
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

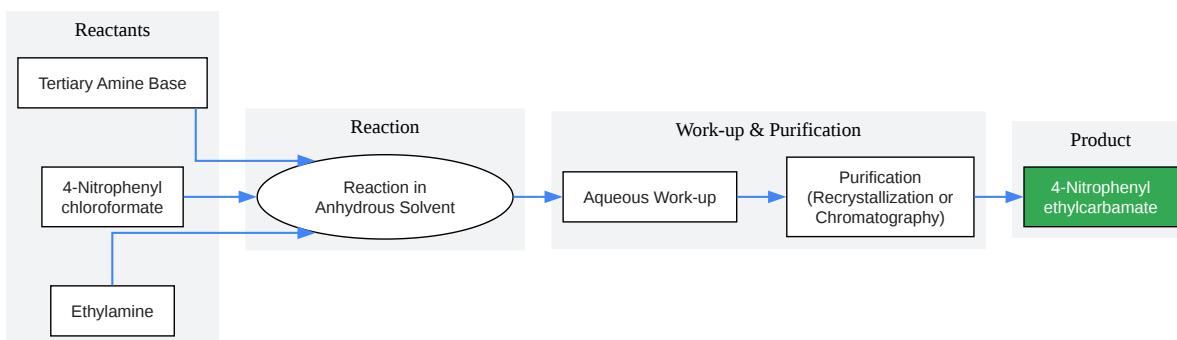
- Dissolve ethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Add the tertiary amine base to the solution.
- Slowly add a solution of 4-nitrophenyl chloroformate in the same anhydrous solvent to the cooled reaction mixture.
- Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials.
- The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **4-Nitrophenyl ethylcarbamate**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are standard methods to confirm the structure of the synthesized **4-Nitrophenyl ethylcarbamate**. The spectra would show characteristic peaks for the ethyl group, the aromatic protons of the nitrophenyl ring, and the carbamate proton.

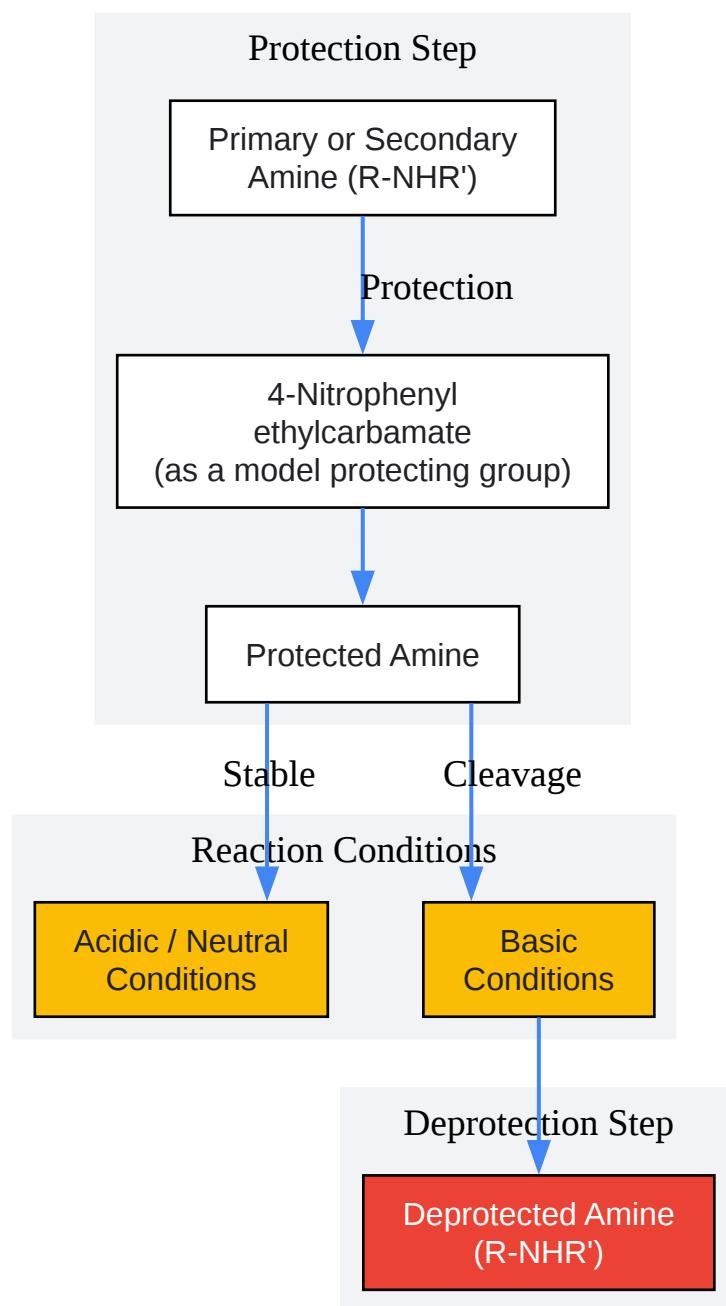
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretch, C=O stretch of the carbamate, and the characteristic peaks for the nitro group.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.


High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring the progress of its synthesis or cleavage reactions.

Applications in Organic Synthesis

The primary application of **4-Nitrophenyl ethylcarbamate** in research and development is as a base-labile protecting group for primary and secondary amines. Its stability in acidic and neutral conditions makes it orthogonal to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group, allowing for selective deprotection in complex molecules.


The use of the 4-nitrophenyl group offers the advantage of a colorimetric endpoint for deprotection, which is highly beneficial for reaction monitoring.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Nitrophenyl ethylcarbamate**.

[Click to download full resolution via product page](#)

Caption: Use of 4-Nitrophenyl carbamates as base-labile amine protecting groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Nitrophenyl ethylcarbamate | C9H10N2O4 | CID 28603 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophenyl Ethylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042681#physicochemical-properties-of-4-nitrophenyl-ethylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com